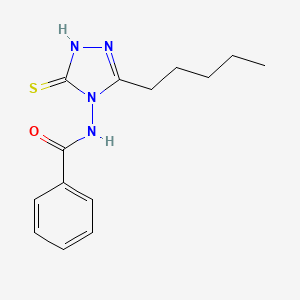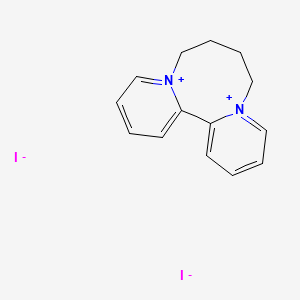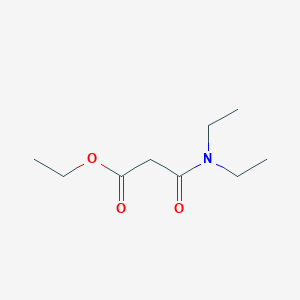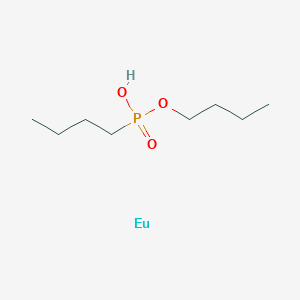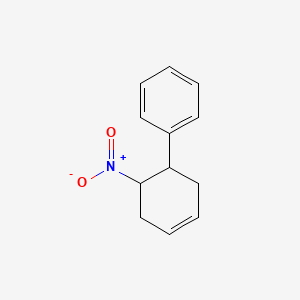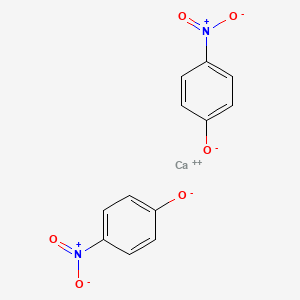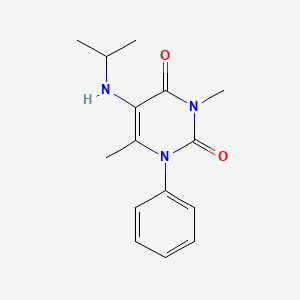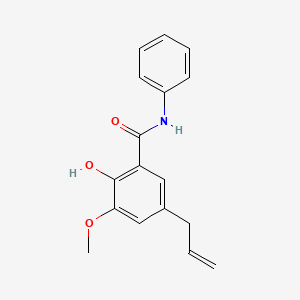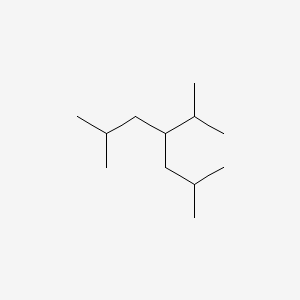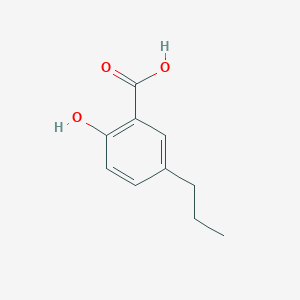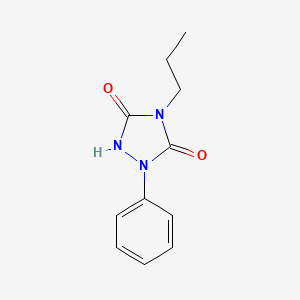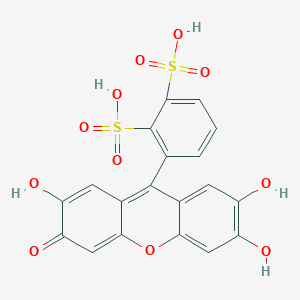
3-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1,2-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1,2-disulfonic acid is a complex organic compound known for its unique structural properties. This compound is part of the xanthene dye family, which is widely used in various scientific and industrial applications due to its fluorescent properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1,2-disulfonic acid typically involves the condensation of phthalic anhydride with resorcinol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions, leading to the formation of the xanthene core structure. Subsequent sulfonation of the xanthene derivative with fuming sulfuric acid introduces the sulfonic acid groups at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1,2-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form hydroxy derivatives.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonic acid groups under mild conditions.
Major Products
The major products formed from these reactions include various substituted xanthenes, quinones, and hydroxy derivatives, which have distinct properties and applications .
Scientific Research Applications
3-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1,2-disulfonic acid is extensively used in scientific research due to its fluorescent properties. Some key applications include:
Chemistry: Used as a fluorescent dye in various analytical techniques, including fluorescence spectroscopy and chromatography.
Biology: Employed in cell imaging and tracking studies due to its ability to fluoresce under specific conditions.
Medicine: Utilized in diagnostic assays and as a marker in various biomedical research applications.
Industry: Applied in the manufacturing of fluorescent inks, paints, and coatings.
Mechanism of Action
The compound exerts its effects primarily through its ability to fluoresce. The molecular targets include various cellular components that can interact with the xanthene core, leading to fluorescence emission. The pathways involved often include energy transfer mechanisms that result in the emission of light at specific wavelengths .
Comparison with Similar Compounds
Similar Compounds
Fluorescein: Another xanthene dye with similar fluorescent properties but different functional groups.
Rhodamine: A xanthene derivative with distinct structural features and applications.
Eosin: A brominated xanthene dye used in histology and microscopy.
Uniqueness
3-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1,2-disulfonic acid is unique due to its specific sulfonic acid groups, which enhance its solubility and reactivity compared to other xanthene dyes. This makes it particularly useful in aqueous environments and for applications requiring high solubility .
Properties
CAS No. |
31325-78-7 |
|---|---|
Molecular Formula |
C19H12O11S2 |
Molecular Weight |
480.4 g/mol |
IUPAC Name |
3-(2,3,7-trihydroxy-6-oxoxanthen-9-yl)benzene-1,2-disulfonic acid |
InChI |
InChI=1S/C19H12O11S2/c20-11-4-9-15(6-13(11)22)30-16-7-14(23)12(21)5-10(16)18(9)8-2-1-3-17(31(24,25)26)19(8)32(27,28)29/h1-7,20-22H,(H,24,25,26)(H,27,28,29) |
InChI Key |
XCDIGHVLKCFRRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)O)S(=O)(=O)O)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687590.png)
